molecular formula C11H13ClF3NO B2717900 (3S,5R)-5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol;hydrochloride CAS No. 2287237-33-4

(3S,5R)-5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol;hydrochloride

Cat. No.: B2717900
CAS No.: 2287237-33-4
M. Wt: 267.68
InChI Key: VBICUPWBVAIBQA-BAUSSPIASA-N
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Description

(3S,5R)-5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol;hydrochloride is a chiral compound featuring a pyrrolidine ring substituted with a trifluoromethylphenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods often utilize continuous flow reactors to enhance reaction efficiency and yield. These methods allow for precise control over reaction conditions, such as temperature and pressure, and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The ketone formed from oxidation can be reduced back to the hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, particularly under strong basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, PCC, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophilic Substitution: Strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of ketones.

    Reduction: Regeneration of alcohols.

    Substitution: Formation of substituted pyrrolidines with different functional groups.

Mechanism of Action

The mechanism of action of (3S,5R)-5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, often through hydrophobic interactions and electronic effects .

Comparison with Similar Compounds

Similar Compounds

    (3S,5R)-5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol: The free base form without the hydrochloride salt.

    (3S,5R)-5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-one: The ketone analog.

    (3S,5R)-5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-amine: The amine analog.

Uniqueness

The hydrochloride salt form of (3S,5R)-5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol is unique due to its enhanced solubility and stability, making it more suitable for pharmaceutical formulations and industrial applications .

Properties

IUPAC Name

(3S,5R)-5-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO.ClH/c12-11(13,14)8-3-1-7(2-4-8)10-5-9(16)6-15-10;/h1-4,9-10,15-16H,5-6H2;1H/t9-,10+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBICUPWBVAIBQA-BAUSSPIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C2=CC=C(C=C2)C(F)(F)F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@H]1C2=CC=C(C=C2)C(F)(F)F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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